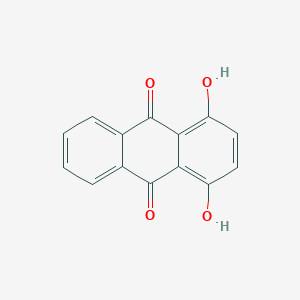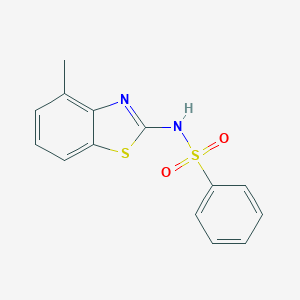
ヒ素
概要
説明
ヒ素カチオン (3+) は、ヒ素(III)イオンとしても知られており、+3の酸化状態にあるヒ素の陽イオンです。ヒ素は原子番号33の半金属で、さまざまな鉱物中に存在し、しばしば硫黄や金属と結合しています。ヒ素カチオン (3+) は、その独自の化学的性質と反応性により、環境化学と工業的用途の両方で重要です。
科学的研究の応用
Arsenic cation (3+) has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organoarsenic compounds and as a catalyst in certain chemical reactions.
Biology: Studied for its effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in cancer treatment, particularly in the form of arsenic trioxide for acute promyelocytic leukemia.
Industry: Utilized in the production of semiconductors, glass manufacturing, and as a wood preservative
作用機序
ヒ素カチオン (3+) の作用機序には、細胞成分との相互作用が含まれ、さまざまな生化学的効果をもたらします。
分子標的: ヒ素カチオン (3+) は、タンパク質中のチオール基を標的とし、酵素阻害や細胞機能の破壊をもたらします。
関与する経路: 活性酸素種 (ROS) を生成することにより酸化ストレスを誘発し、細胞損傷やアポトーシスにつながります。 .
類似の化合物:
アンチモンカチオン (3+): 化学的挙動は似ていますが、ヒ素カチオン (3+) よりも毒性が低いです。
ビスマスカチオン (3+): 反応性が低く、主に医薬品用途で使用されます。
リンカチオン (3+): 類似の化学的性質を共有しますが、有機化合物中に多く見られます。
独自性: ヒ素カチオン (3+) は、その高い反応性と毒性により、貴重な工業用試薬と強力な生物学的薬剤の両方にされています。 さまざまな配位子と安定な錯体を形成する能力と、環境化学における重要な役割が、他の類似の化合物との違いを生み出しています .
生化学分析
Biochemical Properties
Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize arsenic through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic arsenic to generate their energy .
Cellular Effects
Arsenic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Arsenic induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .
Molecular Mechanism
The molecular mechanism of arsenic action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arsenic is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .
Temporal Effects in Laboratory Settings
The effects of arsenic change over time in laboratory settings. Arsenic exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of arsenic in 2015 was higher than that in 2016 and 2017, exceeding the standard value .
Dosage Effects in Animal Models
The effects of arsenic vary with different dosages in animal models. Arsenic exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic arsenic toxicity affects multiple physiological systems and can cause serious health issues .
Metabolic Pathways
Arsenic is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of arsenic are sequentially methylated .
Transport and Distribution
Arsenic is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, arsenic gets metabolized into different forms .
Subcellular Localization
The subcellular localization of arsenic and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Arsenic is highly expressed and located in both the cytoplasm and nucleus .
準備方法
合成経路と反応条件: ヒ素カチオン (3+) の調製には、通常、元素状ヒ素またはヒ素含有化合物の酸化が伴います。一般的な方法の1つは、三酸化ヒ素 (As2O3) を塩酸 (HCl) に溶解することで、三塩化ヒ素 (AsCl3) を生成することです。三塩化ヒ素は加水分解されてヒ素カチオン (3+) を生成します。
工業生産方法: ヒ素カチオン (3+) の工業生産には、しばしばヒ素含有鉱石の精製が含まれます。鉱石は酸素の存在下で焙焼され、三酸化ヒ素を生成し、その後、ヒ素カチオン (3+) を生成するために処理されます。 高純度のヒ素化合物は、半導体産業における用途に不可欠です .
化学反応の分析
反応の種類: ヒ素カチオン (3+) は、以下を含むさまざまな化学反応を起こします。
酸化: ヒ素カチオン (3+) は、強力な酸化剤の存在下でヒ素カチオン (5+) に酸化される可能性があります。
還元: 還元条件下では、元素状ヒ素またはヒ素カチオン (1+) に還元される可能性があります。
置換: ヒ素カチオン (3+) は、塩化物、水酸化物、硫化物などの配位子と置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの強力な酸化剤。
還元: 酸性条件下での水素化ホウ素ナトリウム (NaBH4) や亜鉛 (Zn) などの還元剤。
置換: 水溶液中の塩化物 (Cl-)、水酸化物 (OH-)、硫化物 (S2-) などの配位子。
主な生成物:
酸化: ヒ素カチオン (5+) 化合物。
還元: 元素状ヒ素または低酸化状態のヒ素化合物。
置換: さまざまなヒ素配位子錯体.
4. 科学研究における用途
ヒ素カチオン (3+) は、科学研究において多くの用途があります。
化学: 有機ヒ素化合物の合成における試薬として、および特定の化学反応の触媒として使用されます。
生物学: 酵素阻害における役割や生体分子との相互作用など、生物系への影響について研究されています。
医学: 特に急性前骨髄球性白血病における三酸化ヒ素の形で、がん治療における潜在的な用途について調査されています。
類似化合物との比較
Antimony cation (3+): Similar in chemical behavior but less toxic than arsenic cation (3+).
Bismuth cation (3+): Less reactive and used primarily in medicinal applications.
Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.
Uniqueness: Arsenic cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .
特性
CAS番号 |
7440-38-2 |
|---|---|
分子式 |
As+3 |
分子量 |
74.92159 g/mol |
IUPAC名 |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChIキー |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As] |
正規SMILES |
[As+3] |
沸点 |
1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |
Color/Form |
IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |
密度 |
5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |
melting_point |
> 615 °C |
Key on ui other cas no. |
7440-38-2 7784-42-1 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic; Environmental Hazard |
賞味期限 |
LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |
溶解性 |
Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |
蒸気圧 |
0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)










